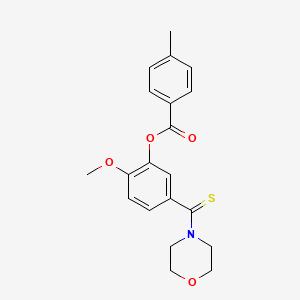![molecular formula C19H19ClN2O5S B11664760 Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11664760.png)
Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯是一种复杂的化合物,其独特结构包含一个氯苯基、一个氰基和一个丙氧基乙基硫代基团。
准备方法
合成路线和反应条件
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯的合成通常涉及多步有机反应。一种常见的合成方法是在受控条件下,对合适的先驱体进行环化。反应条件通常要求特定的温度、溶剂和催化剂,以确保以高产率和高纯度获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。这通常包括使用自动化反应器和连续流动系统来保持一致的质量和产量。
化学反应分析
反应类型
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的含氧官能团。
还原: 该反应可以从化合物中去除氧或添加氢。
取代: 该反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和用于取代反应的亲核试剂。这些反应的条件各不相同,但通常包括特定的溶剂、温度和 pH 值,以确保最佳的反应速率和产率。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生具有额外羰基的化合物,而还原可能会产生醇或胺。
科学研究应用
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 用于开发具有独特性能的新材料,如聚合物和涂料。
作用机制
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能抑制或激活这些靶标,从而导致各种生物效应。所涉及的途径可能包括信号转导、基因表达和代谢过程。
相似化合物的比较
类似化合物
- 4-(4-溴苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯
- 4-(4-甲基苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯
独特性
4-(4-氯苯基)-5-氰基-2-氧代-6-[(2-氧代-2-丙氧基乙基)硫代]-1,2,3,4-四氢吡啶-3-羧酸甲酯的独特性在于其特定的官能团和结构构型,赋予其独特的化学和生物学性质。特别是,其氯苯基可能有助于其增强的反应性和与类似化合物相比潜在的生物活性。
属性
分子式 |
C19H19ClN2O5S |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-(2-oxo-2-propoxyethyl)sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-3-8-27-14(23)10-28-18-13(9-21)15(11-4-6-12(20)7-5-11)16(17(24)22-18)19(25)26-2/h4-7,15-16H,3,8,10H2,1-2H3,(H,22,24) |
InChI 键 |
IVWHWCQKBPMUGP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11664683.png)
![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)
![2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide](/img/structure/B11664689.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![6-Amino-3-(4-nitrophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)


![Dimethyl 5-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11664735.png)
![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11664747.png)
![dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664766.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11664768.png)
